Methyl 6-(2,4-dichlorophenyl)-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
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Overview
Description
Methyl 6-(2,4-dichlorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of isoxazole derivatives. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a phenyl group, and a pyridine ring fused with an isoxazole ring. The presence of these functional groups and the fused ring system imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(2,4-dichlorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. This reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable dichlorophenyl halide and a nucleophile.
Formation of the Pyridine Ring: The pyridine ring can be constructed through a condensation reaction involving a suitable aldehyde and an amine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of methyl 6-(2,4-dichlorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate may involve optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2,4-dichlorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Methyl 6-(2,4-dichlorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 6-(2,4-dichlorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Methyl 6-(2,4-dichlorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate can be compared with other similar compounds, such as:
Methyl 6-(2,4-dichlorophenyl)-3-phenylisoxazole-4-carboxylate: Similar structure but lacks the pyridine ring.
Methyl 6-(2,4-dichlorophenyl)-3-phenylpyridine-4-carboxylate: Similar structure but lacks the isoxazole ring.
Methyl 6-(2,4-dichlorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide: Similar structure but has an amide group instead of an ester group.
The uniqueness of methyl 6-(2,4-dichlorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate lies in its fused ring system, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C20H12Cl2N2O3 |
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Molecular Weight |
399.2 g/mol |
IUPAC Name |
methyl 6-(2,4-dichlorophenyl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C20H12Cl2N2O3/c1-26-20(25)14-10-16(13-8-7-12(21)9-15(13)22)23-19-17(14)18(24-27-19)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
PTOAWNSRYKIQHK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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